2-(4,6-二氨基-嘧啶-2-硫代基)-丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

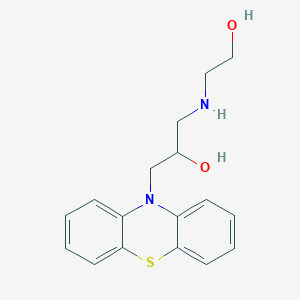

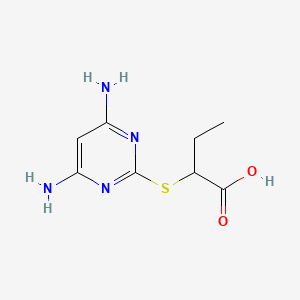

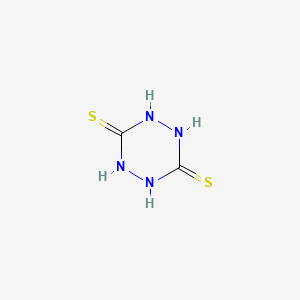

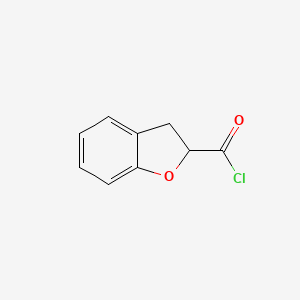

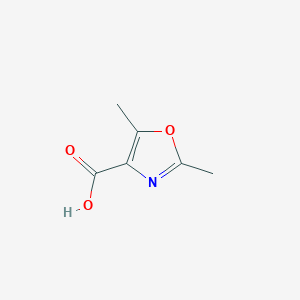

The compound 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of this compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, has been synthesized and characterized, showing potential as an antiviral molecule against SARS-CoV-2 . Another related compound, 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide, has been synthesized through a reaction involving 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)benzoic acid and aniline . These compounds are structurally related to the title compound and provide insight into the chemical behavior and potential applications of pyrimidine derivatives.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves various chemical reactions. For instance, the compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide was synthesized and characterized using spectroscopic techniques . Another synthesis method for a related compound used dicyclohexylcarbodiimide as a catalyst in dichloromethane . These methods demonstrate the versatility in synthesizing pyrimidine derivatives, which could be applied to the synthesis of 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied. For example, the optimized geometry of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide shows near-planarity between the phenyl ring and the pyrimidine ring, which is significant for the molecule's interaction with biological targets . The dihedral angles between the pyrimidine plane and the benzene rings in a related compound were found to be significant, indicating a U-shaped conformation . These structural insights are crucial for understanding the molecular interactions and stability of pyrimidine derivatives.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be inferred from the synthesis and molecular docking studies. The formation of hydrogen-bonded interactions, as well as weak intramolecular interactions, has been observed in the synthesized compounds . These interactions are essential for the biological activity of the molecules, as seen in the docking studies against SARS-CoV-2 protein, where a binding energy of -8.7 kcal/mol was reported for one of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as drug likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been analyzed. The drug likeness of these compounds has been evaluated based on Lipinski's rule, and their pharmacokinetic properties have been calculated . The spectroscopic analysis, including FT-IR and FT-Raman spectra, provides information on the vibrational modes and the stability of the molecules . These properties are indicative of the potential of pyrimidine derivatives as pharmaceutical agents.

科学研究应用

嘧啶衍生物在药物化学中的重要性

嘧啶衍生物,如 2-(4,6-二氨基-嘧啶-2-硫代基)-丁酸,由于其生物活性而成为药物开发中的关键角色。这些化合物是制造具有广泛治疗效果的药物的基础。研究强调了嘧啶骨架的合成和应用,突出了它们在药物化学中的重要性。例如,关于杂化催化剂合成吡喃并[2,3-d]嘧啶衍生物的综述展示了嘧啶核在药物开发中的多功能性 (Parmar, Vala, & Patel, 2023)。

嘧啶衍生物和抗炎活性

嘧啶化合物以其广泛的药理特性而闻名,包括抗炎作用。对嘧啶合成及其构效关系的最新进展的全面综述揭示了其强大的抗炎能力。这归因于它们对各种炎性介质的抑制作用,表明嘧啶衍生物在开发新的抗炎药中具有潜力 (Rashid 等,2021)。

嘧啶在农药生产废水处理中的应用

嘧啶衍生物的作用不仅限于药物,还延伸到环境应用中,例如处理农药生产废水。对农药工业废水处理方案的研究将包括嘧啶衍生物在内的化合物确定为重要污染物。这突出了对有效废水处理技术的需求,以管理这些化合物,强调了嘧啶化学的环境方面 (Goodwin 等,2018)。

嘧啶在神经药理学和大脑健康中的应用

嘧啶衍生物的神经药理特性,包括丁酸——一种结构相关的短链脂肪酸——正在探索它们在治疗神经系统疾病中的潜力。例如,丁酸已被研究其在大脑功能和行为中的作用,表明嘧啶和相关结构在神经药理学中的更广泛意义,并可能为治疗神经系统疾病提供新的途径 (Stilling 等,2016)。

属性

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S/c1-2-4(7(13)14)15-8-11-5(9)3-6(10)12-8/h3-4H,2H2,1H3,(H,13,14)(H4,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVWYWGXRFRYMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC(=CC(=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389883 |

Source

|

| Record name | 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid | |

CAS RN |

436088-61-8 |

Source

|

| Record name | 2-[(4,6-Diamino-2-pyrimidinyl)thio]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)

![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)

![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)

![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)